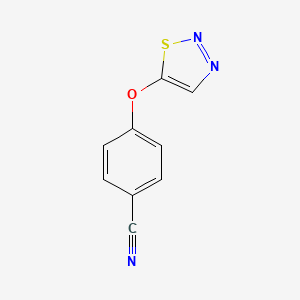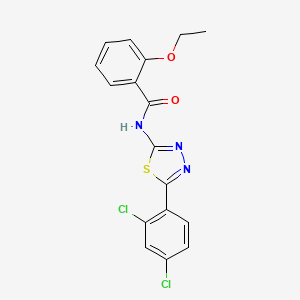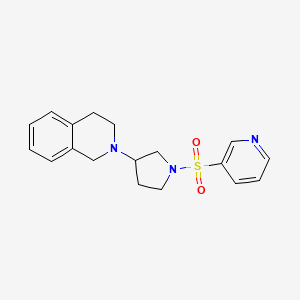![molecular formula C17H15NO5 B2868308 [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721913-55-9](/img/structure/B2868308.png)
[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate, also known as MAFB, is a chemical compound that has been widely used in scientific research. MAFB belongs to the family of benzamide derivatives, which have been extensively studied for their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. In inflammation cells, this compound has been reported to inhibit the NF-κB pathway, which is a key mediator of inflammation. In neurological cells, this compound has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological cells, this compound has been found to reduce oxidative stress and inflammation, and improve neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound also has certain limitations, such as its relatively high cost and limited availability. Moreover, this compound may have different effects in different cell types, and its optimal concentration and treatment duration may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the research on [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound in different cell types. Secondly, more preclinical and clinical studies are needed to evaluate the therapeutic potential of this compound in various diseases. Thirdly, the development of novel this compound derivatives with improved pharmacokinetic and pharmacodynamic properties is warranted. Finally, the use of this compound as a tool compound for chemical biology studies, such as target identification and validation, is an emerging area of research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been widely used in scientific research. This compound has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis of this compound involves the condensation reaction between 4-formylbenzoic acid and 2-(4-methoxyanilino)-2-oxoacetic acid ethyl ester. The mechanism of action of this compound involves the modulation of various signaling pathways. This compound has various biochemical and physiological effects in different cell types. This compound has several advantages for lab experiments, but also has certain limitations. Finally, there are several future directions for the research on this compound, including the elucidation of its mechanism of action, evaluation of its therapeutic potential, development of novel derivatives, and use as a tool compound for chemical biology studies.
Métodos De Síntesis
The synthesis of [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate involves the condensation reaction between 4-formylbenzoic acid and 2-(4-methoxyanilino)-2-oxoacetic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurological research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-15-8-6-14(7-9-15)18-16(20)11-23-17(21)13-4-2-12(10-19)3-5-13/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDCVWFCKIQTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2868226.png)
![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)

![4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2868236.png)

![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)
![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride](/img/structure/B2868240.png)
![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2868244.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868246.png)
